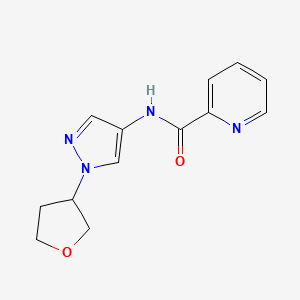

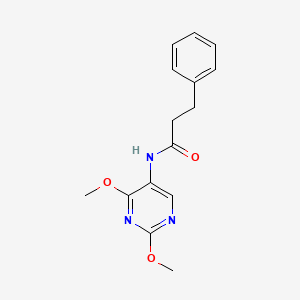

![molecular formula C10H19NO4 B3011163 叔丁基 N-[(2S,3S)-2-(羟甲基)四氢呋喃-3-基]氨基甲酸酯 CAS No. 1801627-57-5](/img/structure/B3011163.png)

叔丁基 N-[(2S,3S)-2-(羟甲基)四氢呋喃-3-基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate is a chemical entity that has been mentioned in various research contexts, particularly as an intermediate or building block in organic synthesis. It is related to tert-butyl N-hydroxycarbamate, which has been used to prepare tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of N-(Boc) nitrone equivalents . These compounds are valuable in the synthesis of N-(Boc)hydroxylamines and other organic molecules.

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds often involves multiple steps, starting from basic amino acids like L-Serine. For instance, (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, was synthesized through a seven-step process that includes esterification, Bn protection, Boc protection, TBS protection, reduction, Corey-Fuchs reaction, and deprotection, achieving an overall yield of 30-41% . These methods demonstrate the complexity and the careful control required in the synthesis of such intermediates.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates has been characterized in several studies. For example, the crystal structure of a related compound, (2R)-tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, shows a cis urethane linkage and dimer formation through N-H...O=C hydrogen bonds . These structural features are crucial for understanding the reactivity and potential applications of these compounds in further chemical transformations.

Chemical Reactions Analysis

Tert-butyl carbamates are versatile in chemical reactions. They can behave as protected nitrones, participate in hydrogen bonding, and serve as intermediates for further functionalization. For instance, tert-butyl (S)-2-hydroxy-[N-(substituted-benzylidene)hydrazinyl-carbonyl]-ethylcarbamates exhibit layered structures due to intermolecular hydrogen bonding, which is significant for the stability and reactivity of these compounds . Additionally, N-tert-butyl-1,2-diaminoethane, a related compound, can react with atmospheric CO2 to form a zwitterionic ammonium carbamate salt, showcasing the reactivity of tert-butyl carbamates with carbon dioxide .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of tert-butyl groups typically imparts steric bulk, affecting solubility and reactivity. The hydrogen bonding capability, as seen in the dimer formation of (2R)-tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate, is a key factor in the physical properties such as melting point and solubility in various solvents . The reactivity of these compounds with different reagents, such as organometallics, CO2, and epoxides, further illustrates their diverse chemical behavior .

科学研究应用

1. 合成中的中间体

该化合物是 2'-脱氧核苷酸的碳环类似物对映选择性合成的重要中间体,如受保护的 β-d-2-脱氧核糖胺的合成中所示。该中间体中环戊烷环的相对取代与 β-2-脱氧核糖胺中的一致,表明其在核苷酸类似物合成中的关键作用 (Ober、Marsch、Harms 和 Carell,2004)。

2. 天然产物类似物的合成

该化合物用于合成天然产物(如对人癌细胞系具有细胞毒性活性的茉莉花素 B)的中间体。合成过程涉及多个步骤,包括酯化和还原,从 L-丝氨酸开始,强调了其在复杂有机合成中的多功能性 (Tang 等人,2014)。

3. 晶体学中的结构成分

该化合物构成了同晶晶体结构(如氯代二乙炔和碘代二乙炔衍生物)中的部分结构。它在形成分叉的 N—H⋯O 氢键和 C—X⋯O 卤素键中发挥作用,这对于理解分子相互作用和晶体工程至关重要 (Baillargeon 等人,2017)。

4. 杀虫剂合成

该化合物转化为噻虫胺和吡虫啉等杀虫剂的螺环丙烷化类似物。这些合成中的关键步骤是受保护的氨基化合物的共环化,展示了该化学物质在开发杀虫剂衍生物中的效用 (Brackmann 等人,2005)。

5. 在胺化反应中的作用

该化合物用于光氧化还原催化的胺化反应中,为组装一系列氨基化合物建立了新的途径。它在这些反应中的作用突出了其在新型有机合成技术中的重要性 (Wang 等人,2022)。

属性

IUPAC Name |

tert-butyl N-[(2S,3S)-2-(hydroxymethyl)oxolan-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-7-4-5-14-8(7)6-12/h7-8,12H,4-6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDRTOIJBNFWGE-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCO[C@@H]1CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(2S,3S)-2-(hydroxymethyl)tetrahydrofuran-3-yl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[(5-bromo-2-thienyl)sulfonyl]piperidin-4-yl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B3011085.png)

![2-[3-(2-Methylphenyl)-4-oxo-2-thiazolidinylidene]propanedinitrile](/img/structure/B3011086.png)

![3-(4-fluorobenzyl)-8-(4-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3011088.png)

![N-(2-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B3011090.png)

![N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011092.png)

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B3011094.png)

![2-[3-(Difluoromethyl)-2,5-dimethylpyrrol-1-yl]benzoic acid](/img/structure/B3011100.png)

![7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3011102.png)